(E)-Pyrazine-2-carbaldehyde oxime
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(pyrazin-2-ylmethylidene)hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O/c9-8-4-5-3-6-1-2-7-5/h1-4,9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJFXMXNUSEADW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C=NO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Direct Synthesis of (E)-Pyrazine-2-carbaldehyde Oxime
The most straightforward route to this compound involves the direct reaction of its corresponding aldehyde, pyrazine-2-carbaldehyde (B1279537), with a source of hydroxylamine (B1172632).
The formation of this compound is classically achieved through a condensation reaction between pyrazine-2-carbaldehyde and hydroxylamine. This type of reaction is fundamental in organic chemistry for converting aldehydes or ketones into oximes. The general mechanism involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the aldehyde. This is followed by dehydration to yield the C=N double bond of the oxime.
Analogous synthetic procedures have been well-documented for similar heterocyclic aldehydes. For instance, the synthesis of isoxazole (B147169) derivatives involves treating an aldehyde with hydroxylamine hydrochloride in ethanol (B145695), often with a base like sodium acetate (B1210297) to neutralize the HCl and facilitate the reaction nih.gov. Similarly, pyrazine-2-amidoxime, a closely related structure, can be obtained from the reaction of pyrazinecarbonitrile (B1219330) with hydroxylamine nih.gov. These examples underscore a reliable and established pathway for the synthesis of the target oxime.
While specific optimization studies for the synthesis of this compound are not extensively detailed in the literature, principles from related reactions provide a clear framework for maximizing yields and purity. Key parameters that require careful control include temperature, solvent, stoichiometry, and catalysis.
For example, in the synthesis of related bis-azomethines from pyrazine-2-carbaldehyde, kinetic profiles observed via ¹H NMR revealed the profound impact of solvent choice and reactant molar ratios on the reaction outcome . The synthesis of pyrazinones from 2-chloroketone oximes and α-amino acid esters involves multiple steps where conditions are critical, including saponification, conversion of the oxime to a ketone, and subsequent cyclization and oxidation nih.gov. The yields of such multi-step syntheses are highly dependent on the efficiency of each individual transformation. In industrial settings, catalyst loading, reaction time, and temperature are optimized to ensure cost-effectiveness and safety, as seen in the oxidation of alcohols to aldehydes researchgate.net. For the condensation with hydroxylamine, controlling the pH is crucial, as the reaction requires free hydroxylamine but is often catalyzed by mild acid.
Synthesis of Pyrazine-2-carbaldehyde Precursors
The availability of the starting material, pyrazine-2-carbaldehyde, is paramount. Its synthesis involves either building the pyrazine (B50134) ring with the desired functionality already in place or functionalizing a pre-formed pyrazine ring.
A variety of methods exist for constructing the pyrazine core, ranging from classical name reactions to modern catalytic approaches.
Classical Syntheses: The Gutknecht pyrazine synthesis , reported in 1879, involves the self-condensation of α-amino ketones, which are typically generated in situ from the reduction of α-isonitroso ketones drugfuture.comresearchgate.netwikipedia.org. The resulting dihydropyrazines are then oxidized to form the aromatic pyrazine ring drugfuture.comwikipedia.org. Another historical method is the Staedel–Rugheimer pyrazine synthesis (1876), where a 2-haloacetophenone reacts with ammonia (B1221849) to form an amino ketone, which then condenses and oxidizes to a pyrazine researchgate.net. A more direct and widely used classical route is the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation slideshare.netyoutube.com.
Functionalization of Pre-formed Pyrazines: A common modern strategy is the oxidation of a readily available substituted pyrazine. Pyrazine-2-carbaldehyde can be synthesized by the oxidation of 2-methylpyrazine (B48319) or pyrazin-2-ylmethanol . Various oxidizing agents can be employed for this transformation, each with its own advantages regarding yield, selectivity, and reaction conditions.
| Oxidizing Agent/System | Solvent | Conditions | Typical Yield |
|---|---|---|---|
| Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature, 1-2 hours | 70-85% |
| TEMPO/NaOCl | Dichloromethane/Water | 0°C, 1-3 hours | 65-80% |
| Pyridinium (B92312) Chlorochromate (PCC) | Dichloromethane | Room Temperature, 2-3 hours | 70-80% |
Modern Catalytic Methods: Transition-metal catalysis has significantly advanced the functionalization of pyrazines rsc.org. Techniques like Suzuki, Stille, Heck, and Sonogashira coupling reactions allow for the introduction of various substituents onto the pyrazine ring rsc.orgresearchgate.net. Direct C-H activation and metalation (using reagents like TMPMgCl·LiCl, where TMP is tetramethylpiperidide) provide powerful routes to functionalize the electron-deficient pyrazine core, enabling subsequent reactions with electrophiles to introduce groups like the formyl group or its precursors rsc.orgacs.orgresearchgate.net.
Once pyrazine-2-carbaldehyde or a related precursor like pyrazine-2-carboxylic acid is synthesized, it can be further modified or purified. Standard laboratory techniques are employed for isolation and purification, including column chromatography (often using silica (B1680970) gel) and recrystallization from appropriate solvents like aqueous ethanol emanuscript.tech.
Derivatization of pyrazine precursors is a common strategy to create libraries of related compounds. For example, pyrazinoic acid can be esterified to ethyl pyrazinoate, which is then reacted with hydrazine (B178648) hydrate (B1144303) to produce pyrazinoic acid hydrazide emanuscript.techresearchgate.net. This hydrazide can be condensed with a wide range of aldehydes to form various pyrazine-2-carbohydrazide (B1222964) derivatives emanuscript.techresearchgate.netresearchgate.networldscientific.comeurjchem.com. Another derivatization route involves the formation of pyrazine N-oxides by treating the parent pyrazine with an oxidizing agent, which can alter the reactivity of the ring system for subsequent functionalization acs.orgpsu.edu.
Derivatization and Functionalization of the Oxime Moiety
The oxime group of this compound is not merely a terminal product but a versatile functional group capable of undergoing various chemical transformations.
Stereoselective Synthetic Approaches to (E)-Isomers
The stereochemistry of the oxime functional group can significantly influence the biological activity of the molecule. Therefore, stereoselective synthesis of the (E)-isomer of Pyrazine-2-carbaldehyde oxime is a critical aspect of its chemistry.
The condensation of aldehydes with hydroxylamine hydrochloride is a common method for oxime synthesis. While this reaction can produce a mixture of (E) and (Z) isomers, specific conditions can be employed to favor the formation of the (E)-isomer. nih.gov
A highly stereoselective method for the synthesis of (E)-aldoximes involves the use of copper(II) sulfate (B86663) (CuSO₄) as a catalyst. The reaction of an aldehyde with hydroxylamine hydrochloride in the presence of CuSO₄ at 90 °C has been shown to produce the (E)-isomer of the corresponding oxime with high selectivity. nih.gov This method is advantageous due to its mild reaction conditions and high yields.
The general procedure involves heating a mixture of the aldehyde, hydroxylamine hydrochloride, and CuSO₄, followed by workup to isolate the (E)-oxime. nih.gov This approach offers a practical route to stereochemically pure this compound.
Stereochemical Investigations
Configurational Isomerism of Pyrazine-2-carbaldehyde (B1279537) Oximes (E/Z)
The reaction of pyrazine-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride typically results in the formation of two geometric isomers: the (E)- and (Z)-oximes. researchgate.net The designation of these isomers is based on the Cahn-Ingold-Prelog priority rules, where the orientation of the hydroxyl group relative to the pyrazine (B50134) ring determines the configuration. In the (E)-isomer, the hydroxyl group is on the opposite side of the pyrazine ring, while in the (Z)-isomer, they are on the same side.
The formation of these isomers is often not equimolar, with the reaction conditions playing a significant role in the resulting isomeric ratio. researchgate.net For some related heterocyclic oximes, it has been observed that the (Z)-isomer can be stabilized by the formation of an intramolecular hydrogen bond between the oxime's hydroxyl group and a nitrogen atom within the heterocyclic ring. nih.gov In the case of pyrazine-2-carbaldehyde oxime, a similar intramolecular hydrogen bond between the oxime proton and the adjacent nitrogen atom of the pyrazine ring could favor the formation of the (Z)-isomer.
The characterization of the (E) and (Z) isomers is commonly achieved using spectroscopic techniques, particularly ¹H NMR spectroscopy. The chemical shift of the aldehydic proton is a key diagnostic feature for distinguishing between the two isomers.
Table 1: Illustrative ¹H NMR Chemical Shift Data for (E/Z)-Pyrazine-2-carbaldehyde Oxime
| Isomer | Aldehydic Proton (CH=N) Chemical Shift (ppm) | Pyrazine Ring Protons Chemical Shifts (ppm) | OH Proton Chemical Shift (ppm) |
| (E)-Isomer | ~8.2 | ~8.6-9.2 | ~11.5 |
| (Z)-Isomer | ~7.5 | ~8.5-9.1 | ~11.0 |
| Note: The chemical shift values are illustrative and can vary based on the solvent and concentration. |
Methods for Isomer Separation and Purity Assessment
The separation of the (E) and (Z) isomers of pyrazine-2-carbaldehyde oxime is essential for obtaining pure samples for further study and application. Due to their different spatial arrangements, the isomers often exhibit distinct physical properties, such as polarity and solubility, which can be exploited for their separation. researchgate.net
Column Chromatography: A widely used method for separating oxime isomers is column chromatography. researchgate.net By using a suitable stationary phase (e.g., silica (B1680970) gel) and a carefully selected mobile phase (e.g., a mixture of hexane (B92381) and ethyl acetate), the isomers can be separated based on their differential adsorption to the stationary phase. The less polar isomer will typically elute first.
Purity Assessment: The purity of the separated isomers is crucial and can be assessed using several analytical techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of each isomer and for determining the isomeric ratio in a mixture. By using an appropriate column and mobile phase, baseline separation of the (E) and (Z) isomers can be achieved, allowing for accurate quantification.
¹H NMR Spectroscopy: As mentioned earlier, ¹H NMR is invaluable for identifying the isomers. The integration of the characteristic signals of the aldehydic proton for each isomer can be used to determine the purity of a sample and the E/Z ratio in a mixture. nih.gov
Melting Point Analysis: Pure isomers will have sharp and distinct melting points. A broad melting point range can indicate the presence of a mixture of isomers or other impurities.
Table 2: Techniques for Separation and Purity Assessment
| Technique | Purpose | Principle |
| Column Chromatography | Isomer Separation | Differential adsorption of isomers to a stationary phase. |
| HPLC | Purity Assessment & Quantification | Differential partitioning of isomers between a stationary and mobile phase. |
| ¹H NMR Spectroscopy | Isomer Identification & Purity Assessment | Different chemical environments of protons in (E) and (Z) isomers lead to distinct signals. |
| Melting Point | Purity Assessment | Pure compounds have a sharp, defined melting point. |
Interconversion Dynamics and Photoisomerization Studies
The (E) and (Z) isomers of pyrazine-2-carbaldehyde oxime are not always stable and can interconvert under certain conditions. This interconversion can be induced by heat, acid, or light. researchgate.net
Thermal and Acid-Catalyzed Interconversion: In solution, the (E) and (Z) isomers can exist in a dynamic equilibrium. nih.gov The rate of this interconversion and the position of the equilibrium are often dependent on temperature and the presence of acidic or basic catalysts. researchgate.net The reagents used for the synthesis of the oximes themselves can sometimes catalyze this interconversion. researchgate.net
Photoisomerization: A particularly interesting aspect of oxime chemistry is their ability to undergo photoisomerization. Irradiation with light of a suitable wavelength can promote the conversion of one isomer to the other. nih.gov This process is often reversible. Recent studies have shown that visible-light-mediated energy transfer can be an effective method for the E-to-Z isomerization of oximes. nih.gov This technique provides a milder alternative to harsh UV irradiation. The process typically involves a photosensitizer that absorbs the light and then transfers the energy to the oxime, facilitating the rotation around the C=N bond. nih.gov
The study of these interconversion dynamics is crucial for understanding the stability of the isomers and for controlling the isomeric composition of a sample. For instance, in applications where only one isomer is active, preventing interconversion is of paramount importance. Conversely, the ability to selectively isomerize the more abundant isomer to the desired one can be a powerful synthetic tool.
Coordination Chemistry and Metal Complexation
Ligand Properties and Coordination Modes of Pyrazine-2-carbaldehyde (B1279537) Oxime
The coordination versatility of (E)-pyrazine-2-carbaldehyde oxime stems from its unique structural features, which include a pyrazine (B50134) ring and an oxime functional group. These moieties provide multiple potential binding sites for metal ions.
N-Donor and N,O-Donor Chelation Characteristics
This compound can coordinate to metal ions in a bidentate fashion, utilizing different combinations of its nitrogen and oxygen donor atoms. This chelation enhances the stability of the resulting metal complexes, a phenomenon known as the chelate effect. ncn.gov.pl
The ligand can act as an N,N-donor, coordinating through the nitrogen atom of the pyrazine ring and the nitrogen atom of the oxime group. This mode of coordination is observed in various transition metal complexes. For instance, in a ruthenium(III) complex, pyrazine-2-amidoxime, a related ligand, coordinates through the azomethine nitrogen and the nitrogen of the oxime group. scispace.comrsc.org Infrared spectroscopy confirms this coordination, showing a shift in the C=N stretching vibration to lower wavenumbers upon complexation. scispace.com
Alternatively, the ligand can exhibit N,O-donor behavior. In this mode, coordination occurs through a nitrogen atom of the pyrazine ring and the oxygen atom of the oxime group. This type of chelation is also common and contributes to the diverse coordination chemistry of this ligand. The choice between N,N and N,O chelation can be influenced by several factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands.
Bridging Ligand Capabilities (μ2–μ4)
Beyond its chelating ability, this compound can act as a bridging ligand, connecting two or more metal centers to form polynuclear complexes and coordination polymers. The pyrazine ring, with its two nitrogen atoms in a 1,4-disposition, is particularly well-suited for this role. avinuty.ac.innih.gov
The simplest bridging mode is μ2, where the ligand links two metal centers. This is commonly observed in complexes where the pyrazine nitrogen atoms coordinate to different metal ions, leading to the formation of one-dimensional chains or discrete dimeric structures. nih.govmdpi.com For example, in some copper(II) coordination polymers, the pyrazine-2-carboxylate (B1225951) ligand, derived from the corresponding amide, bridges two copper(II) centers in a μ-N,N fashion. mdpi.com
While μ2 bridging is the most common, the potential for higher nuclearity bridging modes (μ3 and μ4) exists, particularly when the oxime group also participates in bridging. This can lead to the formation of more complex two-dimensional or three-dimensional networks. The specific coordination mode adopted depends on factors such as the solvent used during synthesis and the nature of the counter-anions. nih.gov
Synthesis and Characterization of Metal Complexes
A wide variety of metal complexes of this compound and its derivatives have been synthesized and characterized using various analytical and spectroscopic techniques.
Transition Metal Complexes (e.g., Cu(II), Ni(II), Co(II), Fe(III), Mn(III), Zn(II), Cd(II), Pt(II), Pd(II))
Complexes of this compound with a range of transition metals have been reported. The synthesis of these complexes typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent. nih.gov The resulting complexes exhibit a variety of geometries, including octahedral, square planar, and tetrahedral, depending on the metal ion and the stoichiometry of the reaction. researchgate.net
Table 1: Examples of Transition Metal Complexes with Pyrazine-based Ligands and their Characterization Data
| Metal Ion | Ligand | Formula of Complex | Geometry | Reference |
| Cu(II) | Pyrazine-2-carboxamide | [Cu(Pya)2(NO3)2] | Axially Elongated Octahedral | mdpi.com |
| Ni(II) | Schiff base of Pyrazine-2-carboxamide | [Ni(HBPCA)2] | Square Planar | researchgate.net |
| Co(II) | Pyrazine-2-carbohydrazonamide derivative | [Co(L)Cl2] | Not specified | nih.govmdpi.com |
| Fe(III) | Pyrazine-2-carbohydrazonamide derivative | [Fe(L)Cl2(H2O)]Cl | Octahedral | nih.govmdpi.com |
| Mn(II) | Schiff base of (1H-benzimidazole-2-yl) methanamine | [Mn(L)Cl(H2O)2] | Octahedral | nih.gov |
| Zn(II) | Schiff base of (1H-benzimidazole-2-yl) methanamine | [Zn(L)Cl2(H2O)] | Octahedral | nih.gov |
| Cd(II) | Schiff base of Pyrazine-2-carboxamide | [Cd(HBPCA)2] | Tetrahedral | researchgate.net |
| Pd(II) | Schiff base of Pyrazine-2-carboxamide | [Pd(HBPCA)2] | Square Planar | researchgate.net |
Characterization of these complexes is typically achieved through elemental analysis, infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and in some cases, single-crystal X-ray diffraction. rsc.orgresearchgate.netnih.gov IR spectroscopy is particularly useful for determining the coordination mode of the ligand by observing shifts in the vibrational frequencies of the C=N and N-O bonds upon complexation. scispace.com For instance, a shift in the C=N stretching vibration to a lower wavenumber is indicative of the involvement of the azomethine nitrogen in coordination. scispace.comnih.gov
Lanthanide and Actinide Complexes
The coordination chemistry of this compound with lanthanide and actinide elements is a less explored area compared to transition metals. The search for such complexes in the existing literature did not yield specific examples. However, the fundamental coordination principles suggest that the N- and O-donor atoms of the ligand could potentially form stable complexes with these f-block elements, which are known for their high coordination numbers and preference for oxygen-donor ligands. Further research in this area could lead to the discovery of novel complexes with interesting photoluminescent or magnetic properties, characteristic of lanthanide and actinide compounds.
Homo- and Heterometallic Assemblies and Clusters
The bridging capability of the pyrazine moiety in this compound makes it an excellent candidate for the construction of homo- and heterometallic assemblies and clusters. rsc.orgresearchgate.net Homometallic systems, containing multiple atoms of the same metal, can be formed when the ligand bridges these metal centers. An example is the formation of dimeric copper(II) complexes with N,N,O-chelating salphen-like ligands, where magnetic measurements indicated ferromagnetic coupling between the two copper centers. nih.gov
Heterometallic complexes, containing at least two different metal ions, can be synthesized by carefully selecting the reaction conditions and the metal precursors. The distinct coordination preferences of different metal ions can be exploited to direct the assembly of specific heterometallic architectures. While specific examples of heterometallic clusters involving this compound are not extensively detailed in the provided search results, the principles of supramolecular chemistry suggest that this ligand could be a valuable building block for creating such complex structures. The formation of these polymetallic systems can lead to materials with unique magnetic, catalytic, or electronic properties arising from the interactions between the different metal centers.
Structural Elucidation of Coordination Compounds
The coordination geometry around the central metal ion in complexes involving pyrazine-derived ligands is influenced by factors such as the metal ion's size, oxidation state, and electronic configuration, as well as the steric and electronic properties of the ligands. For instance, in a series of copper(II) complexes with pyrazine amides, the geometry around the Cu(II) ion is frequently observed to be axially elongated octahedral or square pyramidal. mdpi.com Similarly, studies on pyrazine-2-carbohydrazone metal complexes have revealed octahedral geometries for Cr(III), Fe(III), MoO₂(VI), WO₂(VI), and UO₂(VI) complexes, while a square pyramidal geometry was observed for a VO(IV) complex. eurjchem.com
In a binuclear zinc(II) complex synthesized from 2-cyanopyrazine, which converted in situ to related ligands, each zinc(II) center adopts a five-coordinated, distorted square-pyramidal geometry. inorgchemres.org The versatility in coordination is further highlighted by Schiff base complexes derived from pyrazine-2-carboxamide, where Fe(III) and Ru(III) complexes exhibit octahedral geometry, Ni(II), Cu(II), and Pd(II) complexes are square planar, and Co(II), Zn(II), Cd(II), and Hg(II) complexes adopt a tetrahedral geometry. researchgate.net
The pyrazine-2-carboxylate (pca) ligand, a related compound, demonstrates a tris-chelating arrangement in isostructural complexes with Co(III), Cr(III), and Rh(III), leading to an octahedral coordination environment around the metal centers. sc.edu
Table 1: Geometries of Metal Complexes with Pyrazine Derivatives
| Metal Ion | Ligand Type | Coordination Geometry |
| Cu(II) | Pyrazine Amide | Axially Elongated Octahedral / Square Pyramidal mdpi.com |
| Cr(III) | Pyrazine-2-carbohydrazone | Octahedral eurjchem.com |
| Fe(III) | Pyrazine-2-carbohydrazone | Octahedral eurjchem.com |
| VO(IV) | Pyrazine-2-carbohydrazone | Square Pyramidal eurjchem.com |
| Zn(II) | In situ formed pyrazine carboxamidate | Distorted Square-Pyramidal inorgchemres.org |
| Fe(III) | Pyrazine-2-carboxamide Schiff base | Octahedral researchgate.net |
| Ni(II) | Pyrazine-2-carboxamide Schiff base | Square Planar researchgate.net |
| Co(II) | Pyrazine-2-carboxamide Schiff base | Tetrahedral researchgate.net |
| Co(III) | Pyrazine-2-carboxylate | Octahedral sc.edu |
This table is generated based on the provided text and citations.
For example, the use of different dicarboxylic acids as co-ligands with pyrazine has been shown to result in cobalt(II) coordination polymers with varying architectures, from 1D chains to 3D frameworks. nih.gov The choice of solvent can also play a crucial role, as demonstrated in the synthesis of cobalt(II) succinate (B1194679) coordination polymers with pyrazine, where different solvents led to distinct structural outcomes. nih.gov
Electronic and Magnetic Properties of Metal Complexes (Mechanistic Focus)
The electronic and magnetic properties of metal complexes containing pyrazine oxime-type ligands are intrinsically linked to their structural features. The pyrazine ring, in particular, can act as a bridge for electronic communication between metal centers, leading to interesting magnetic phenomena.
The electronic structure of these complexes is often investigated using a combination of experimental techniques, such as UV-Vis spectroscopy, and theoretical methods like Density Functional Theory (DFT). nih.gov UV-Vis spectroscopy provides information about electronic transitions within the complex. For instance, in Schiff base complexes of pyrazine-2-carboxamide, the electronic spectral data helps in deducing the geometry of the complexes. researchgate.net The ligand field parameters, such as the splitting parameter (Δ₀) and the Racah parameter of interelectronic repulsion (B), can be calculated from these spectra to provide a more detailed understanding of the electronic environment of the metal ion. rsc.org
Studies on pyrazine(diimine) systems with first-row transition metals have focused on understanding their electronic structure and how it relates to their reactivity. msstate.edu In pyrazine-bridged dinuclear ruthenium(II) complexes, electrochemical and spectroelectrochemical investigations have shown that the ground-state interaction between the metal centers is primarily electrostatic. rug.nl Theoretical calculations are crucial for interpreting experimental data and providing a deeper insight into the nature of metal-ligand bonding and the distribution of electron density within the molecule.
The pyrazine ligand is well-known for its ability to mediate magnetic exchange interactions between metal centers, often leading to antiferromagnetic coupling. This property is particularly prominent in dinuclear and polynuclear complexes where the pyrazine ring bridges two or more metal ions.
Magnetic susceptibility measurements as a function of temperature are the primary experimental method to probe these interactions. In a μ-pyrazine bridged dinuclear copper(II) complex with pyridine-2-carbaldehyde thiosemicarbazone, antiferromagnetic coupling between the copper(II) centers was observed. researchgate.net Similarly, studies on cobalt(II) coordination polymers with pyrazine and dicarboxylic acids have highlighted the role of pyrazine as an antiferromagnetic coupler. nih.gov
In a chromium(II) chloride complex with pyrimidine (B1678525), a related diazine ligand, a transition to a long-range-ordered antiferromagnetic state was observed at low temperatures, with significant short-range ordering indicative of low-dimensional magnetism at higher temperatures. nih.gov The strength of the magnetic coupling, often quantified by the exchange parameter 'J', depends on the distance between the metal centers and the geometry of the bridging ligand. For instance, in a series of copper(II) complexes with thiosemicarbazone ligands, the susceptibility data for pyrazine-bridged dimers were fitted using the Bleaney-Bowers equation to determine the J value, confirming weak antiferromagnetic interactions. researchgate.net
Supramolecular Chemistry and Crystal Engineering
Hydrogen Bonding Interactions and Self-Assembly in Solid State
In the solid state, the self-assembly of (E)-Pyrazine-2-carbaldehyde oxime is primarily directed by a network of hydrogen bonds. The oxime group (–C(H)=N–OH) is a particularly effective hydrogen bonding unit, as it contains a polarized, acidic hydroxyl (–OH) group that acts as a strong hydrogen bond donor, and a nitrogen atom that can act as an acceptor. Concurrently, the nitrogen atoms of the pyrazine (B50134) ring are effective hydrogen bond acceptors.
Detailed crystallographic studies on the closely related analogue, pyrazine-2-amidoxime (PAOX), reveal a variety of intermolecular interactions that are also expected to dominate the crystal structure of this compound. rsc.org These include strong O–H···N bonds, where the oxime hydroxyl group donates a proton to a nitrogen atom of a neighboring molecule, which could be either the oxime nitrogen or a pyrazine nitrogen. Weaker C–H···O and C–H···N interactions, involving the aromatic C-H groups of the pyrazine ring, further stabilize the resulting architecture. rsc.org
The interplay of these attractive forces guides the molecules to arrange themselves into ordered, thermodynamically stable, three-dimensional lattices. This process of self-assembly is a cornerstone of crystal engineering, demonstrating how molecular-level information is translated into macroscopic crystalline form.
Formation of Supramolecular Architectures (e.g., dimers, helical polymers, 2D sheets)
The specific hydrogen bonding patterns established between molecules of this compound give rise to distinct and fascinating supramolecular architectures. Drawing parallels from pyrazine-2-amidoxime (PAOX), which also features a pyrazine ring and a side chain with hydrogen bonding capabilities, several motifs can be anticipated. rsc.org
Dimers: The most fundamental assembly is often the formation of dimers through robust, centrosymmetric hydrogen bonds. For instance, a pair of O–H···N bonds can link two molecules together, creating a stable, discrete dimeric unit.
Helical Polymers: One of the more complex architectures observed in the analogue PAOX is a helical-like polymer. rsc.org This structure forms when adjacent molecules are linked by specific hydrogen bonds and π-π stacking interactions between pyrazine rings, causing the chain of molecules to twist progressively. rsc.org This results in a stable, one-dimensional helical arrangement that propagates through the crystal.
2D Sheets: In other related systems, such as pyrazine-2,5-dicarboxamides, N–H···N and C–H···O hydrogen bonds link molecules into layers or corrugated sheets. researchgate.net It is conceivable that this compound could form similar two-dimensional networks, where sheets are held together by strong in-plane hydrogen bonds. These sheets may then stack upon one another, stabilized by weaker van der Waals forces or π-π interactions, to build the full three-dimensional crystal.
The table below details the types of hydrogen bonds found in the crystal structure of the analogous compound, pyrazine-2-amidoxime, which are instructive for understanding the potential interactions in this compound.
| Donor-H···Acceptor (D-H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |
| O10A–H10A···N9B | 0.84 | 1.94 | 2.775 (4) | 171.4 |
| N8A–H8A···N1B | 0.88 | 2.29 | 3.109 (4) | 155.5 |
| C3A–H3A···O10A | 0.95 | 2.50 | 3.201 (4) | 130.1 |
| N8B–H8B···N1A | 0.88 | 2.30 | 3.111 (4) | 153.2 |
| O10B–H10B···N9A | 0.84 | 1.95 | 2.784 (4) | 171.0 |
| Data derived from the crystallographic study of pyrazine-2-amidoxime (PAOX) and presented as an analogue. rsc.org |
Role of Oxime and Pyrazine Moieties as Synthons
In the language of crystal engineering, a "supramolecular synthon" is a structural unit within a molecule that is responsible for forming predictable and reliable intermolecular interactions. This compound contains two powerful synthons: the oxime group and the pyrazine ring.
The oxime synthon is well-known for its ability to form robust O–H···N hydrogen bonds, leading to the creation of centrosymmetric dimers. This is a highly reliable interaction that often dictates the primary pairing of molecules in the crystal lattice.
Crystal Lattice Design Principles and Control of Aggregation
The principles of crystal lattice design aim to leverage the understanding of supramolecular synthons to predict and control the aggregation of molecules in the solid state. For a molecule like this compound, controlling its aggregation is key to potentially tuning its physical properties.
By understanding the hierarchy of interaction strengths (e.g., strong O–H···N bonds dominating over weaker C–H···O bonds), one can anticipate the most likely packing arrangements. For instance, the formation of the strong oxime-oxime or oxime-pyrazine hydrogen-bonded dimers would be expected to be the primary organizing force. The subsequent arrangement of these dimers would then be influenced by the weaker interactions, such as π-π stacking and C-H···N/O contacts.
Control over aggregation can be exerted by modifying the molecule (e.g., adding substituents to the pyrazine ring) to sterically hinder or electronically influence certain interactions, thereby favoring one supramolecular architecture over another. This control is fundamental to the rational design of crystalline materials with desired properties.
Reactivity and Mechanistic Transformations
Oxime-Oxime Rearrangements
A notable transformation involving oxime functionalities is the oxime-oxime rearrangement, a process that entails the intramolecular transfer of the oxime group.
Recent studies have brought to light a novel gold-catalyzed oxime-oxime rearrangement. nih.govacs.org This unprecedented transformation was observed during the investigation of gold-catalyzed reactions of pyrrole and indole oximes bearing a propargyl group on the nitrogen atom. nih.govacs.org The proposed mechanism, initiated by the activation of the alkyne by a gold catalyst, dictates the reaction's outcome.
The catalytic cycle is thought to begin with the activation of the triple bond by the gold catalyst, such as AuCl3, forming an intermediate that facilitates a nucleophilic attack by the oxime's nitrogen atom. acs.org The subsequent reaction pathway is dependent on the substitution pattern of the alkyne.
| Reactant Type | Cyclization Mode | Product |
| Terminal Alkyne | 6-endo-dig | Pyrazine (B50134) N-oxides |
| Substituted Alkyne | 7-endo-dig | Isomerized Oxime (Oxime-Oxime Rearrangement) |
This table summarizes the outcomes of the gold-catalyzed reaction of N-propargyl oximes based on the alkyne substitution.
For terminal alkynes, a selective 6-endo-dig cyclization occurs, leading to the formation of pyrazine N-oxides. nih.govacs.org However, when a substituted alkyne is used, the reaction proceeds via a 7-endo-dig cyclization, resulting in the intramolecular transfer of the oxime functionality from one carbon atom to another. nih.govacs.org This unique rearrangement has been termed an oxime-oxime rearrangement. nih.govacs.org
The gold-catalyzed oxime-oxime rearrangement is a prime example of an intramolecular transformation. nih.govacs.org In this reaction, the oxime group migrates within the molecule, leading to a constitutional isomer of the starting material. acs.org This type of rearrangement is significant as it allows for the modification of molecular scaffolds in an atom-economical manner. The configuration of the oxime, whether (E) or (Z), does not appear to significantly affect the outcome of these cyclization reactions, with both isomers undergoing the transformation smoothly. acs.org
Radical Chemistry Involving Pyrazine Oximes
The N-O bond in oximes is susceptible to fragmentation, leading to the formation of nitrogen-centered radicals which are valuable intermediates in organic synthesis. nsf.gov
Iminoxyl radicals are key intermediates in many oxidative reactions of oximes. acs.orgnih.gov They can be generated through a one-electron oxidation of the oxime. acs.org The mechanism of their formation can proceed via an electron transfer-proton transfer (ET-PT) sequence for oximes with low oxidation potentials, or through a hydrogen atom transfer (HAT) pathway for those with higher oxidation potentials. acs.org Once formed, iminoxyl radicals can undergo various reactions, including dimerization or further oxidation. acs.orgnih.gov
Iminyl radicals, on the other hand, can be generated through the reductive cleavage of the N-O bond in oxime ethers, for instance, using samarium diiodide (SmI2). organic-chemistry.org These N-centered radicals are highly reactive and can participate in a variety of transformations. organic-chemistry.org
| Radical Type | Method of Generation | Precursor |
| Iminoxyl Radical | One-electron oxidation (ET-PT or HAT) | Oxime |
| Iminyl Radical | Reductive N-O bond cleavage | Oxime ether |
This table outlines the common methods for generating iminoxyl and iminyl radicals from oxime precursors.
The radical chemistry of oximes has found significant application in the synthesis of nitrogen-containing heterocycles. researchgate.netresearchgate.net The N-centered radicals generated from pyrazine oximes can undergo intramolecular cyclization to form new heterocyclic rings. For example, iminyl radicals generated from the reductive cleavage of oxime ethers can cyclize to afford five-membered cyclic imines in an efficient one-pot reaction under mild conditions. organic-chemistry.org This method provides a straightforward route to valuable nitrogen heterocycles. organic-chemistry.org
Cyclization Reactions and Heterocycle Annulation
Pyrazine oximes are versatile precursors for the construction of fused heterocyclic systems through cyclization and annulation reactions. nih.govacs.org
The aforementioned gold-catalyzed reaction of N-propargyl oximes is a powerful method for synthesizing pyrazine N-oxides through a 6-endo-dig cyclization. nih.govacs.org This reaction demonstrates the utility of pyrazine oximes in building more complex, fused ring systems.
Furthermore, the general reactivity of oximes lends itself to various other cyclization strategies for heterocycle synthesis. For instance, iminoxyl radical-initiated intramolecular cyclization is an effective strategy for constructing isoxazolines. rsc.org While not specific to pyrazine oximes in the provided literature, this methodology could potentially be applied to appropriately substituted pyrazine oxime derivatives to generate novel fused pyrazine-isoxazoline scaffolds.
Another approach involves the rhodium-catalyzed [2+2+2] cycloaddition of diynes with oximes, which leads to the formation of pyridine derivatives. nih.gov This highlights the potential of the oxime functional group to participate in transition-metal-catalyzed cycloaddition reactions to build diverse heterocyclic structures.
Deoximation Strategies and Regeneration of Carbonyls
Oximes are frequently used as protecting groups for aldehydes and ketones due to their stability and crystallinity. The regeneration of the parent carbonyl compound, known as deoximation, is a crucial step in many synthetic sequences. A variety of methods have been developed for this transformation, often employing oxidative cleavage.
Several reagents and conditions have been reported for the efficient deoximation of both aldoximes and ketoximes. These methods often aim for high yields, selectivity, and mild reaction conditions to avoid overoxidation or side reactions.
One effective method involves the use of N-iodosuccinimide (NIS) in acetone/water under microwave irradiation. This technique provides rapid and selective cleavage of oximes to their corresponding carbonyls in high yields. The process is chemoselective, as it does not oxidize alcohol or alkene functionalities that may be present in the molecule asianpubs.org.
Another approach utilizes urea nitrate in an acetonitrile-water medium, also under microwave irradiation, affording the desired carbonyl compounds in good yields researchgate.net. Numerous other oxidative reagents have been successfully employed for deoximation, including various chromium(VI) reagents.
The table below summarizes several methods for the regeneration of carbonyl compounds from oximes, highlighting the diversity of available reagents and conditions.
| Reagent | Conditions | Substrate Type | Yield Range (%) | Reference |
|---|---|---|---|---|
| N-Iodosuccinimide (NIS) | Acetone/H₂O, Microwave | Aldoximes & Ketoximes | 89-96 | asianpubs.org |
| Urea Nitrate | Acetonitrile/H₂O, Microwave | Aldoximes & Ketoximes | 80-95 | researchgate.net |
| Pyridinium (B92312) Chlorochromate (PCC) | Various | General | - | researchgate.net |
| Quinolinium Fluorochromate (QFC) | Various | General | - | researchgate.net |
| Quinolinium Dichromate (QDC) | Various | General | - | researchgate.net |
| 2,6-Dicarboxypyridinium Chlorochromate (2,6-DCPCC) | Acetonitrile, Room Temp. | Aldoximes & Ketoximes | - | researchgate.net |
These strategies provide reliable methods for deprotecting the pyrazine-2-carbaldehyde (B1279537) moiety from its oxime derivative, allowing for further functionalization of the regenerated aldehyde group.
Computational and Theoretical Studies
Quantum Chemical Calculations (e.g., DFT, B3LYP)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) with hybrid functionals like B3LYP, are instrumental in exploring the molecular and electronic properties of pyrazine-based compounds. These methods offer a balance between computational cost and accuracy for predicting geometries, orbital energies, and spectroscopic parameters.
Geometry Optimization of Isomers and Complexes
The geometry of (E)-Pyrazine-2-carbaldehyde oxime, along with its (Z)-isomer, represents a foundational aspect of its computational characterization. DFT calculations are used to find the minimum energy structures of these isomers. The (E) and (Z) configurations arise from the orientation of the hydroxyl group relative to the C=N double bond of the oxime moiety. Theoretical studies on similar ligand systems have shown that the (E)-isomer is often, but not always, the more stable form. core.ac.uk
The optimization process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. For the pyrazine (B50134) ring itself, DFT calculations using the B3LYP functional with a 6-311CCG(d,p) basis set have been used to determine its optimized geometry. researchgate.net Similar levels of theory would be applied to this compound to predict bond lengths, bond angles, and dihedral angles. These calculations would reveal the planarity of the pyrazine ring and the orientation of the carbaldehyde oxime substituent.
Analysis of Electronic Structure (HOMO-LUMO, frontier orbitals)
The electronic character of a molecule is dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule.
For pyrazine derivatives, the frontier orbitals are influenced by the nitrogen atoms in the ring and the nature of any substituents. In pyrazine itself, the HOMO and LUMO are key to its reactivity. researchgate.net For this compound, the HOMO is expected to have significant contributions from the pyrazine ring and the oxime group, particularly the lone pairs on the nitrogen and oxygen atoms. The LUMO is likely to be a π* orbital distributed over the conjugated system of the pyrazine ring and the C=N bond. DFT calculations provide precise energy values for these orbitals and visualize their spatial distribution.
Table 1: Representative Frontier Molecular Orbital Data for Related Compounds
| Compound | Method | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| Antipyrine (B355649) Derivative A1 | DFT | -4.788 | -2.339 | 2.449 |
| Antipyrine Derivative A2 | DFT | -4.908 | -3.109 | 1.799 |
| Antipyrine Derivative A3 | DFT | -4.942 | -3.101 | 1.841 |
This table presents data for different antipyrine derivatives to illustrate the application of DFT in determining HOMO-LUMO energies. chemicalbook.com Specific values for this compound would require dedicated calculations.
Molecular Dynamics Simulations and Conformational Analysis
While the pyrazine ring is rigid, the substituent can exhibit conformational flexibility, primarily through rotation around the single bond connecting the oxime group to the ring. Molecular dynamics (MD) simulations can be employed to study the dynamic behavior and conformational preferences of this compound in different environments, such as in a vacuum or in a solvent.
MD simulations solve Newton's equations of motion for the atoms in the molecule over time, providing a trajectory that reveals how the molecule moves and changes shape. This analysis can identify the most stable conformations and the energy barriers between them. Such studies are crucial for understanding how the molecule might interact with biological receptors or other chemical species.
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)
Computational methods are highly effective at predicting spectroscopic properties, which can then be correlated with experimental data to confirm the molecular structure.
NMR Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized geometry of the molecule. These predicted spectra can be an invaluable tool for assigning peaks in experimental NMR data for complex molecules. Experimental ¹H NMR data is available for the parent compound, pyrazine-2-carbaldehyde (B1279537). nist.gov
IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. DFT calculations can produce a theoretical IR spectrum that helps in the assignment of vibrational modes (stretching, bending, etc.) to the observed experimental bands. Experimental and computational IR data for pyrazine have been extensively studied. researchgate.netnist.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). It calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax). For pyrazine, UV absorption occurs between 200 and 380 nm. researchgate.netnih.gov The addition of the carbaldehyde oxime substituent would be expected to shift these absorption bands.
Reaction Mechanism Elucidation via Computational Methods
Computational chemistry is a powerful tool for investigating the step-by-step pathways of chemical reactions. For this compound, this could involve studying its formation from pyrazine-2-carbaldehyde and hydroxylamine (B1172632) or its participation in subsequent reactions.
DFT calculations can be used to map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, and, crucially, the transition states that connect them. The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate. Studies on similar reactions, such as the formation of bis-azomethines from pyrazine-2-carbaldehyde, have utilized DFT to investigate reaction sequences and the role of catalysts. Similarly, the mechanism of intramolecular oxime transfer reactions has been assessed using DFT, highlighting that water-addition and -expulsion steps often have the highest energy barriers. These principles would be directly applicable to understanding the reactivity of this compound.
Advanced Analytical and Spectroscopic Methodologies for Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamics (e.g., ¹H, ¹³C, ¹⁵N NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of (E)-Pyrazine-2-carbaldehyde oxime in solution. Through ¹H, ¹³C, and ¹⁵N NMR, a detailed map of the molecular framework, including connectivity and stereochemistry, can be established.
Detailed Research Findings:
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazine (B50134) ring and the oxime group. The three aromatic protons on the pyrazine ring will appear as multiplets in the downfield region, typically between δ 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the two nitrogen atoms. The specific chemical shifts and coupling constants allow for their precise assignment. The proton of the C-H imine group (CH=N) is expected to resonate as a singlet, also in the downfield region. The hydroxyl proton of the oxime group (-OH) typically appears as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. In analogous compounds like 2-pyridinecarboxaldehyde (B72084) oxime, signals for aromatic protons are observed in the δ 7.30-8.60 ppm range. researchgate.net
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbon atoms of the pyrazine ring are expected to have chemical shifts in the aromatic region (δ 140-150 ppm). The imine carbon (C=N) of the oxime group is also characteristic, typically appearing around δ 150 ppm. For instance, in (E)-benzaldehyde oxime, a related structure, the imine carbon appears at δ 150.5 ppm. rsc.org
¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly valuable for compounds with multiple nitrogen atoms, such as this compound. nih.gov It allows for the direct observation of the nitrogen environments. The two nitrogen atoms in the pyrazine ring and the nitrogen of the oxime group would exhibit distinct chemical shifts, providing crucial data for confirming the structure and studying electronic effects. Techniques like Heteronuclear Single Quantum Coherence (HSQC), correlating ¹H and ¹⁵N nuclei, can definitively assign protons attached to nitrogens and provide insights into N-H coupling. westmont.edu Studies on derivatives of 2-pyrazinecarboxylic acid have demonstrated the power of combined 1D and 2D NMR techniques for complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁵N chemical shifts and coupling constants. nih.gov
Table 1: Predicted NMR Chemical Shifts (δ) for this compound This table is generated based on data from analogous compounds.
| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |
|---|---|---|---|
| ¹H | Pyrazine-H | 8.5 - 9.0 | Three distinct signals, characteristic splitting patterns. |
| Imine-H (CH=N) | ~8.2 | Singlet. | |
| Oxime-OH | Variable (e.g., 10-12) | Broad singlet, position dependent on solvent and concentration. | |
| ¹³C | Pyrazine-C | 143 - 148 | Three distinct signals. |
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the molecule, offering a fingerprint for the functional groups present in this compound.
Detailed Research Findings:
Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence for key functional groups. A characteristic broad absorption band is expected in the region of 3200-3400 cm⁻¹ corresponding to the O-H stretching vibration of the oxime group, often broadened due to hydrogen bonding. rsc.org The C=N stretching vibration of the oxime typically appears in the 1610-1680 cm⁻¹ range. Vibrations associated with the pyrazine ring (C=C and C=N stretching) are expected in the 1400-1600 cm⁻¹ region. The N-O stretch is a weaker absorption found around 930-960 cm⁻¹. Studies of related oximes confirm these general assignments. rsc.orgrsc.org
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and symmetric vibrations. The pyrazine ring vibrations are particularly Raman active. Surface-Enhanced Raman Spectroscopy (SERS) studies on the related molecule pyrazine-2-carbonitrile have shown that pyrazine ring modes, such as the in-plane bending of hydrogen atoms near 1450 cm⁻¹, are significantly enhanced upon binding to a metal surface. nih.gov This indicates that Raman spectroscopy is highly sensitive to the electronic structure and orientation of the pyrazine ring in this compound.
Table 2: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H stretch | IR | 3200 - 3400 (broad) |
| C-H stretch (aromatic) | IR | 3000 - 3100 |
| C=N stretch (oxime) | IR/Raman | 1610 - 1680 |
| C=N, C=C stretch (ring) | IR/Raman | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Identification and Fragmentation
Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elemental composition of this compound and for gaining structural insights through the analysis of its fragmentation patterns.
Detailed Research Findings:
Molecular Ion: The compound has a molecular formula of C₅H₅N₃O, corresponding to a monoisotopic mass of approximately 123.0433 Da. synblock.com In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺˙) would be expected at m/z 123.
Fragmentation Pattern: The fragmentation of this compound would likely proceed through several characteristic pathways. Common fragmentation of oximes includes the loss of a hydroxyl radical (·OH, M-17) or a water molecule (H₂O, M-18). The stable pyrazine ring itself can undergo fragmentation, typically by losing hydrogen cyanide (HCN, M-27), a pattern observed in the mass spectrum of unsubstituted pyrazine. nist.gov The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule.
X-ray Diffraction Techniques for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of this compound in the solid state.
Detailed Research Findings: While a specific crystal structure for this compound is not detailed in the provided search results, the technique's application to related compounds highlights its potential. For instance, studies on pyrazine-2-amidoxime show that these types of molecules can be crystallized and their structures solved. researchgate.net X-ray analysis would confirm the (E)-configuration of the oxime C=N double bond. Furthermore, it would provide precise data on bond lengths, bond angles, and torsional angles. A key aspect of the solid-state structure would be the intermolecular interactions, particularly hydrogen bonds. It is expected that strong hydrogen bonds would form between the hydroxyl proton of the oxime group (donor) and one of the nitrogen atoms of the pyrazine ring of an adjacent molecule (acceptor), leading to the formation of supramolecular chains or networks. Analysis of the crystal structure of pyrazine itself reveals detailed information about its packing and intermolecular forces. nih.gov
UV-Visible Absorption and Emission Spectroscopy for Electronic Transitions
UV-Visible spectroscopy measures the electronic transitions within a molecule, providing information about its chromophoric system. The conjugated system of this compound, comprising the pyrazine ring and the C=N-OH group, gives rise to characteristic absorptions.
Detailed Research Findings: The UV-Vis spectrum is expected to show absorptions corresponding to both π→π* and n→π* electronic transitions.
π→π Transitions:* These high-energy transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated aromatic system. They are expected to appear as strong absorption bands at shorter wavelengths.
n→π Transitions:* These lower-energy transitions involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. These transitions are typically weaker than π→π* transitions and appear at longer wavelengths. The specific absorption maxima (λ_max) and molar absorptivity (ε) are sensitive to the solvent environment. Studies on related pyrazine derivatives are used to understand their electronic properties and interactions. researchgate.net
Electrochemical Analysis Techniques (e.g., Cyclic Voltammetry)
Electrochemical techniques like cyclic voltammetry (CV) are used to investigate the redox properties of this compound, revealing information about its electron transfer processes.
Detailed Research Findings: The compound is expected to be electrochemically active due to the presence of the electron-deficient pyrazine ring and the oxime functional group.
Reduction of Pyrazine Ring: The pyrazine ring can undergo reduction. CV studies on various substituted pyrazines show that they undergo reduction, and the potential is influenced by the nature of the substituents. mdpi.com Electron-withdrawing groups, like the carbaldehyde oxime group, are expected to make the reduction of the pyrazine ring occur at less negative potentials compared to unsubstituted pyrazine.
Oxidation of Oxime Group: The oxime moiety can be oxidized. In studies of pyrazine-2-amidoxime, an irreversible anodic peak was observed, corresponding to the oxidation of the oxime group. researchgate.net A similar irreversible oxidation process would be expected for this compound. Therefore, a cyclic voltammogram of the compound would likely display a reduction wave associated with the pyrazine ring and an irreversible oxidation wave at a more positive potential corresponding to the oxime group. researchgate.netdicp.ac.cn
Biochemical and Catalytic Applications Mechanistic & Chemical Focus
Enzyme Interaction Mechanisms
While direct studies on the specific interactions of (E)-Pyrazine-2-carbaldehyde oxime with enzymes are not extensively documented, the well-established reactivity of related oxime compounds, particularly pyridinium (B92312) oximes, provides a strong basis for understanding its potential mechanisms. Pyridinium oximes are recognized for their ability to reactivate acetylcholinesterase (AcChE), an essential enzyme in neurotransmission that has been inhibited by organophosphorus compounds. nih.gov The reactivation process involves the nucleophilic attack of the oximate anion on the phosphorylated serine residue within the enzyme's active site. nih.gov This displaces the inhibiting phosphoryl group and restores the enzyme's normal function.
Receptor Binding Studies (Molecular Level)
Specific molecular-level receptor binding studies for this compound are not prevalent in current literature. However, the broader class of pyrazine (B50134) derivatives has been a subject of interest in medicinal chemistry due to their diverse biological activities, which often stem from receptor interactions. researchgate.net Pyrazine-containing compounds have been investigated for their anticancer, antibacterial, and antifungal properties. nih.gov The nitrogen atoms in the pyrazine ring, along with the oxime group, can act as hydrogen bond donors and acceptors, facilitating interactions with receptor binding sites.
For instance, studies on pyrazine-2-amidoxime, a structurally similar compound, have revealed various intermolecular interactions, including hydrogen bonding between H-bond donors (CH, NH, and OH) and H-bond acceptors (hydroxyl O, imino N, and aza N). researchgate.net Such interactions are fundamental to the specific binding of a ligand to a biological receptor. The geometry and electronic structure of this compound would dictate its potential fit and affinity for specific receptor pockets.
Applications in Homogeneous and Heterogeneous Catalysis
The utility of pyrazine derivatives as ligands in both homogeneous and heterogeneous catalysis is well-documented. nih.govCurrent time information in Bangalore, IN. The nitrogen atoms of the pyrazine ring can coordinate with metal centers, forming stable complexes that can catalyze a variety of chemical transformations. While direct catalytic applications of this compound are not widely reported, the chemistry of related compounds offers significant insights.
For example, iron(II) complexes bearing 2,6-bis(imino)pyrazine ligands have been employed as catalysts for ethylene (B1197577) polymerization. nih.gov In these systems, the pyrazine moiety is part of a tridentate ligand that coordinates to the iron center. Similarly, the oxime group in conjunction with the pyrazine ring in this compound could act as a bidentate or monodentate ligand, coordinating to metal ions and facilitating catalytic processes. The oxime group is a known coordination site for metal ions, and its presence introduces additional possibilities for tuning the electronic and steric properties of the resulting catalyst. mdpi.com
The potential for both homogeneous and heterogeneous applications exists. Homogeneous catalysis could involve soluble metal complexes of this compound, while heterogeneous systems could be developed by anchoring these complexes to solid supports. nih.gov
Role as Precursors and Intermediates in Complex Organic Synthesis
This compound serves as a valuable precursor and intermediate in the synthesis of more complex organic molecules, particularly other pyrazine derivatives. researchgate.netCurrent time information in Bangalore, IN. The oxime functionality is a versatile group that can undergo various transformations.
One of the most significant applications of aldoximes, such as this compound, is their dehydration to form nitriles. This transformation is a key step in the synthesis of 2-cyanopyrazine, an important intermediate for the production of the anti-tuberculosis drug pyrazinamide. google.comepo.org The conversion of the oxime to a nitrile can be achieved using various dehydrating agents.
Furthermore, the oxime group can participate in cycloaddition reactions and rearrangements, providing access to a variety of heterocyclic systems. nsf.gov For instance, oximes can be involved in the formation of isoxazolines and other nitrogen-containing heterocycles. The reactivity of the pyrazine ring itself, which can undergo nucleophilic substitution and metal-catalyzed cross-coupling reactions, further expands the synthetic utility of this compound as a building block. researchgate.net The reaction of pyrazole (B372694) derivatives with aldehydes or ketones, where oxime intermediates can be formed, is a common strategy for constructing pyrimidine (B1678525) rings in the synthesis of compounds like pyrazolo[1,5-a]pyrimidines. nih.gov
Future Directions and Research Opportunities
Exploration of Novel Synthetic Pathways
The classical synthesis of (E)-Pyrazine-2-carbaldehyde oxime typically involves the condensation of pyrazine-2-carbaldehyde (B1279537) with hydroxylamine (B1172632). khanacademy.org While effective, future research will likely focus on developing more efficient, sustainable, and versatile synthetic methodologies. Modern synthetic strategies that have shown promise for other pyrazine (B50134) and oxime derivatives could be adapted for this target molecule.
Key areas for exploration include:
C-H Functionalization: Direct C-H functionalization of simpler pyrazine precursors offers a streamlined route that avoids pre-functionalized starting materials. Iron-catalyzed C-H functionalization of electron-deficient heterocycles, including pyrazines, with organoboron agents has been demonstrated as a robust method for creating C-C bonds. mdpi.comnih.gov Applying this strategy could enable the synthesis of diverse substituted pyrazine-2-carbaldehyde oximes.
Visible-Light Catalysis: Recent advances in photoredox catalysis offer mild and green alternatives to traditional methods. For instance, an efficient visible-light-driven, iron-catalyzed decarboxylative C-N coupling reaction has been used to produce oximes from alkyl carboxylic acids and NaNO₂ under photosensitizer-free conditions. organic-chemistry.org Exploring similar pathways could provide novel, environmentally benign routes to the target compound and its analogues.
Flow Chemistry: Continuous-flow systems can offer improved reaction control, scalability, and safety. A biocatalytic continuous-flow system was successfully developed for the synthesis of pyrazinamide derivatives from pyrazine esters and amines. rsc.org A similar approach for the synthesis of this compound could lead to a more efficient and greener manufacturing process.
Table 1: Comparison of Synthetic Approaches for Pyrazine Oximes
| Method | Description | Potential Advantages | Key Challenges |
|---|---|---|---|
| Classical Condensation | Reaction of pyrazine-2-carbaldehyde with hydroxylamine. | Simple, well-established procedure. | May require harsh conditions; limited substrate scope for derivatives. |
| C-H Functionalization | Direct coupling of a pyrazine core with a functional group. mdpi.comnih.gov | Atom economy; rapid access to analogues. | Regioselectivity control; catalyst development. |
| Photoredox Catalysis | Use of visible light to drive the reaction. organic-chemistry.org | Mild conditions; sustainable energy source. | Catalyst stability; quantum yield optimization. |
| Biocatalysis in Flow | Enzyme-catalyzed reaction in a continuous-flow reactor. rsc.org | High selectivity; green solvent systems; scalability. | Enzyme stability and cost; substrate compatibility. |
Design of Advanced Coordination Architectures
The this compound ligand possesses multiple coordination sites: the two nitrogen atoms of the pyrazine ring and the nitrogen and oxygen atoms of the oxime group. This versatility makes it an excellent candidate for constructing sophisticated coordination polymers and metal-organic frameworks (MOFs). Research into the coordination chemistry of analogous pyrazine derivatives has revealed their ability to form diverse and functional materials. nih.govmdpi.comresearchgate.net
Future research in this area should focus on:
Predictable Supramolecular Assembly: Systematically studying the coordination of this compound with various metal ions (e.g., Co(II), Cu(II), Zn(II)) to understand how factors like solvent and counter-ions influence the resulting architecture. For example, cobalt(II) succinate (B1194679) coordination polymers appended with pyrazine have been shown to form different 1D and 3D architectures depending on the solvent system used. nih.gov
Functional Porous Materials: Designing MOFs with tailored pore sizes and chemical environments for applications in gas storage and separation. The pyrazine moiety is a well-known linker in porous frameworks, and the oxime group could introduce additional functional sites for selective guest interactions.
Multidimensional Polymers: Exploring the ligand's ability to act as a bridging unit to create 1D chains, 2D layers, and 3D frameworks. The pyrazine ring can bridge two metal centers, while the oxime group can act as a chelating or bridging ligand, leading to complex topologies. nih.govrsc.orgresearchgate.net
Table 2: Potential Coordination Modes and Resulting Architectures
| Ligand | Metal Ion Example | Coordination Mode | Potential Architecture |
|---|---|---|---|
| Pyrazine-2-amidoxime | Ru(III) | Bidentate (N,N-chelation) | Mononuclear or dinuclear complexes rsc.org |
| Pyrazine | Co(II) | Bidentate (N,N-bridging) | 1D chains or 3D frameworks nih.gov |
| 2-Pyridyl Oximes | Zn(II) | Bidentate (N,N-chelation) | Discrete molecular complexes mdpi.com |
| This compound | Various | Bidentate, Tridentate, Bridging | 1D, 2D, and 3D Coordination Polymers |
Computational Design of Functional Pyrazine Oximes
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the properties of new molecules and materials, thereby guiding synthetic efforts. researchgate.net Comprehensive computational studies have been used to evaluate pyrazine derivatives for applications such as energetic materials and pharmaceuticals. semanticscholar.orgnih.govresearchgate.net
Future computational work on this compound should aim to:
Predict Electronic and Structural Properties: Calculate properties like heat of formation, density, band gap (HOMO-LUMO), and electrostatic potential to screen for derivatives with desired characteristics. For instance, introducing nitro or N-oxide groups to a bis-oxadiazolo-pyrazine backbone has been computationally shown to improve detonation properties. semanticscholar.orgresearchgate.net
Model Coordination Behavior: Simulate the interaction of the ligand with different metal centers to predict the most stable coordination geometries and help in the rational design of the advanced architectures discussed in the previous section.
Structure-Activity Relationship (SAR) Studies: Design a virtual library of derivatives by adding various functional groups to the pyrazine ring or modifying the oxime moiety. Computational screening of these derivatives for potential biological activity, for example, by docking them into enzyme active sites, could identify promising candidates for synthesis and testing. Studies on pyrazine-1,3,4-oxadiazole analogs have successfully used molecular docking to identify potent antitubercular agents. nih.gov
Development of New Catalytic Systems
Metal complexes derived from ligands containing pyridine, pyrazine, and oxime functionalities have shown significant promise in catalysis. acs.org The unique electronic features of the pyrazine ring combined with the versatile coordination of the oxime group in this compound make its metal complexes attractive targets for new catalyst development.
Promising avenues for research include:
Heterogeneous Catalysis: Immobilizing copper(II) complexes of related ligands, such as pyridine-2-carbaldehyde, onto magnetic nanoparticles has created easily separable and reusable catalysts for organic reactions. rsc.org A similar approach with this compound complexes could lead to robust and sustainable catalytic systems.
Synergistic Catalysis: The combination of a metal salt and an organic co-catalyst can enable novel transformations. A synergistic system of a copper(I) salt and a secondary amine was used to catalyze the synthesis of pyridines from O-acetyl ketoximes and α,β-unsaturated aldehydes. acs.org Exploring the role of this compound complexes in similar synergistic systems could unlock new reaction pathways.
Photoredox Catalysis: Developing novel organophotocatalysts for hydrazine-free azine synthesis through the reductive activation of oxime esters has been recently demonstrated. rsc.org Functionalized pyrazine oximes could be designed to act as novel photosensitizers or ligands in photoredox catalytic cycles.
Investigation of Emerging Mechanistic Insights
A fundamental understanding of reaction mechanisms is crucial for optimizing existing transformations and discovering new ones. The reactivity of both pyrazines and oximes is complex and can proceed through various pathways. acs.orglibretexts.org
Future mechanistic studies should focus on:
Radical vs. Non-Radical Pathways: Investigating the mechanisms of reactions involving this compound to determine whether they proceed through radical or ionic intermediates. For example, the dearomative diborylation of pyrazines was shown through DFT calculations and experiments to proceed via a non-radical mechanism for pyrazine itself, but a radical pathway is preferred for sterically hindered derivatives. rsc.org
Role of Metal Centers in Oxime Reactivity: Elucidating how coordination to a metal center alters the reactivity of the oxime group. Metal ions can mediate a wide range of oxime transformations, including O-functionalization, N-functionalization, and rearrangements. mdpi.comacs.orgacs.org
Pyrazine Formation and Degradation: Understanding the pathways of pyrazine formation, such as those occurring during the thermal degradation of Amadori rearrangement products, can provide insights into controlling side reactions or designing biomimetic syntheses. nih.gov
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a simple heterocyclic molecule into a versatile building block for the next generation of advanced materials, catalysts, and functional chemical systems.
Q & A
Basic Questions
Q. What are the recommended laboratory methods for synthesizing (E)-Pyrazine-2-carbaldehyde oxime?
- Methodology : The synthesis involves condensation of pyrazine-2-carbaldehyde with hydroxylamine hydrochloride under controlled conditions. Key steps include:
Dissolve pyrazine-2-carbaldehyde in ethanol or methanol.
Add hydroxylamine hydrochloride in a 1:1 molar ratio.
Adjust pH to 8–10 using sodium hydroxide or ammonia.
Stir at 40–60°C for 4–6 hours.
Isolate the oxime via vacuum filtration and recrystallize using ethanol/water mixtures.
- Critical Parameters : pH control ensures oxime formation (E-isomer predominates under basic conditions). Reaction temperature affects yield and purity .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- Techniques :
- NMR Spectroscopy : 1H and 13C NMR confirm the oxime’s structure (e.g., imine proton at δ 8.2–8.5 ppm, pyrazine ring protons at δ 8.7–9.1 ppm).
- IR Spectroscopy : C=N stretch (1600–1650 cm⁻¹) and O–H stretch (3200–3400 cm⁻¹) validate oxime formation.
- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]+ at m/z 152.06).
- Validation : Compare spectral data with computational simulations (DFT) or literature references .
Q. How does pH influence the stability of this compound in aqueous solutions?
- Stability Profile :
| pH Range | Stability | Degradation Products |
|---|---|---|
| 3–6 | Moderate | Pyrazine-2-carboxylic acid (via hydrolysis) |
| 7–9 | High | None observed |
| >10 | Low | Nitrile derivatives (via Beckmann rearrangement) |
- Method : Use HPLC or UV-Vis to monitor degradation kinetics. Buffered solutions (PBS, pH 7.4) are optimal for biological assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound?
- Approach :
Meta-Analysis : Compare studies for variables (e.g., cell lines, assay protocols). For example, antimicrobial activity discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative).
Standardized Replication : Conduct dose-response studies (IC50/EC50) under uniform conditions (e.g., 37°C, 5% CO₂ for cell-based assays).
Mechanistic Validation : Use SPR or ITC to quantify binding affinities for target enzymes (e.g., acetylcholinesterase inhibition) .
Q. What strategies optimize regioselectivity in nucleophilic additions to this compound?
- Strategies :
- Directing Groups : Introduce electron-withdrawing substituents (e.g., –NO₂) to the pyrazine ring to direct nucleophiles to specific positions.
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the C=N bond, enhancing nucleophilic attack at the β-position.
- Example : Reaction with Grignard reagents yields β-substituted products with >80% regioselectivity under anhydrous THF at –20°C .
Q. What computational methods predict the interaction mechanisms of this compound with biological targets?
- Methods :
Molecular Docking : Use AutoDock Vina to model binding poses with proteins (e.g., kinase domains).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å indicates robust interactions).
QSAR Modeling : Corrogate substituent effects (e.g., –CH₃ vs. –CF₃) on bioactivity using partial least squares regression.
- Validation : Cross-check predictions with experimental SPR data (KD values) .
Key Considerations
- Contradiction Management : Address conflicting data by isolating variables (e.g., solvent polarity in reactivity studies).
- Advanced Modifications : Explore oxime-to-nitrone conversions for enhanced bioactivity via photochemical methods .
- Ethical Compliance : Adhere to institutional guidelines for biological testing, particularly in cytotoxicity assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
